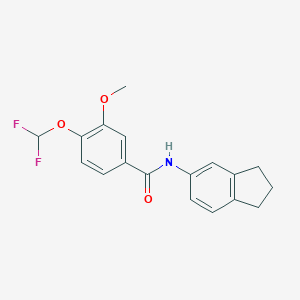
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide, also known as DIMEB, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. DIMEB has shown promising results in preclinical studies and has the potential to be a valuable tool in understanding various biological processes.
作用機序
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide exerts its biological effects by inhibiting the activity of a protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, this compound disrupts the function of other proteins that are dependent on HSP90 for their stability and activity. This leads to the induction of apoptosis in cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase-3 pathway. This compound has also been shown to inhibit the activity of the AKT and MAPK signaling pathways, which are involved in the regulation of cell growth and survival. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are involved in the pathogenesis of Alzheimer's and Parkinson's disease, respectively.
実験室実験の利点と制限
One of the main advantages of using 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide in lab experiments is its specificity for HSP90 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the biological effects of HSP90 inhibition. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide. One area of interest is in the development of this compound analogs that have improved solubility and bioavailability. Another direction is in the study of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the use of this compound in animal models of disease could provide valuable insights into its potential therapeutic applications.
合成法
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis starts with the reaction of 4-(difluoromethoxy)benzene with 2,3-dihydro-1H-indene-5-carboxylic acid to form 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)benzamide. This intermediate is then reacted with 3-methoxybenzoyl chloride to form the final product, this compound.
科学的研究の応用
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research. This compound has shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C18H17F2NO3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H17F2NO3/c1-23-16-10-13(6-8-15(16)24-18(19)20)17(22)21-14-7-5-11-3-2-4-12(11)9-14/h5-10,18H,2-4H2,1H3,(H,21,22) |
InChIキー |
JGFSZNKFKYWEQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC(F)F |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
![1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B279707.png)
![3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279708.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279710.png)
methanone](/img/structure/B279712.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B279715.png)
